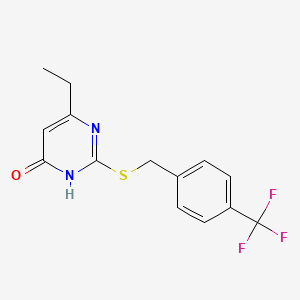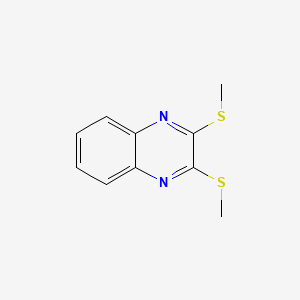
2,3-Bis(methylsulfanyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(methylsulfanyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines are known for their diverse pharmacological and biological properties .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . A recent study also mentioned the synthesis of 2,3-bis-(selanyl)quinoxalines, which could be related to the synthesis of 2,3-Bis(methylsulfanyl)quinoxaline .Molecular Structure Analysis
The molecular formula of 2,3-Bis(methylsulfanyl)quinoxaline is C10H10N2S2 . It is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .科学的研究の応用
Bioactive Molecule Design
2,3-Bis(methylsulfanyl)quinoxaline serves as a key scaffold in the design of bioactive molecules. Its structural versatility allows for the creation of compounds with potential therapeutic effects. Researchers have been exploring its use in the development of novel drugs that can interact with biological targets, offering promising avenues for treating various diseases .
Dye and Pigment Production
The compound’s unique chemical properties make it suitable for the synthesis of dyes and pigments. These dyes have applications ranging from textile manufacturing to biological staining techniques, where they aid in the visualization of cellular components under a microscope .
Fluorescent Materials
Due to its ability to emit light upon excitation, 2,3-Bis(methylsulfanyl)quinoxaline is used in the creation of fluorescent materials. These materials are crucial in the development of sensors, imaging agents, and other diagnostic tools in the field of biomedical research .
Electroluminescent Materials
The electroluminescent properties of quinoxaline derivatives make them suitable for use in electronic displays and lighting systems. They contribute to the advancement of energy-efficient OLED technology, which is used in various consumer electronics .
Organic Sensitizers for Solar Cells
Quinoxaline derivatives, including 2,3-Bis(methylsulfanyl)quinoxaline, are utilized as organic sensitizers in solar cells. They play a critical role in the conversion of solar energy into electricity, enhancing the efficiency and performance of photovoltaic devices .
Polymeric Optoelectronic Materials
The compound’s molecular structure is conducive to the development of polymeric optoelectronic materials. These materials have significant implications for the production of flexible electronics, smart windows, and other innovative technologies .
Safety and Hazards
将来の方向性
Quinoxalines, including its derivatives like 2,3-Bis(methylsulfanyl)quinoxaline, are subjects of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating their potential applications in pharmaceuticals and other fields .
作用機序
Target of Action
Quinoxaline derivatives, such as 2,3-Bis(methylsulfanyl)quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis and reactivity of quinoxaline derivatives have been a subject of extensive research, suggesting that these factors may play a role .
特性
IUPAC Name |
2,3-bis(methylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYNDUYDIEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

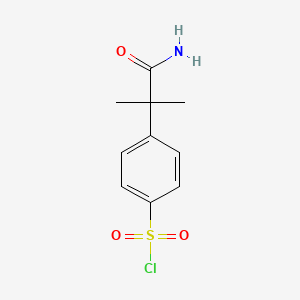
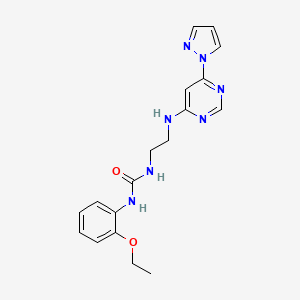


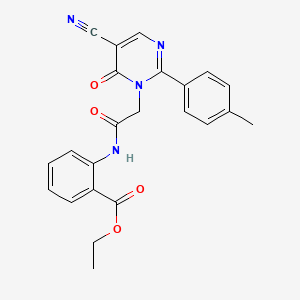
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
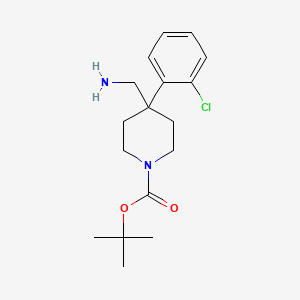
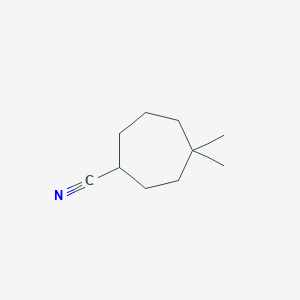
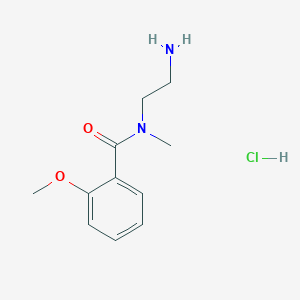
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)


